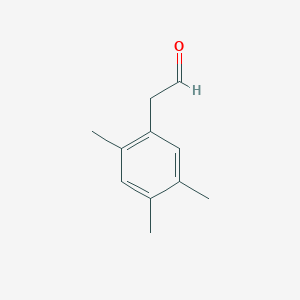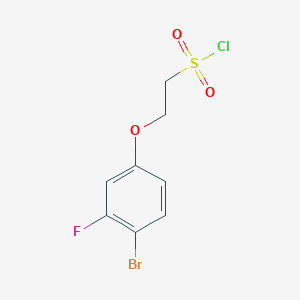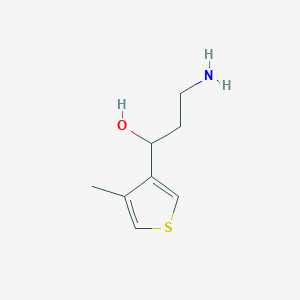![molecular formula C15H21NO3 B13621425 [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and the presence of methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors One common route includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functionalization of the phenyl ring with methoxy groups
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, requiring careful control of reaction parameters.
化学反応の分析
Types of Reactions
[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the bicyclic core or the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
作用機序
The mechanism of action of [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: shares similarities with other bicyclic compounds, such as tropane alkaloids and certain synthetic analogs.
Tropane Alkaloids: These natural products have a similar bicyclic structure and are known for their biological activity.
Synthetic Analogs: Compounds designed to mimic the structure and activity of this compound can provide insights into its unique properties.
Uniqueness
The uniqueness of [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol lies in its specific combination of functional groups and bicyclic structure
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
[5-(3,4-dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C15H21NO3/c1-18-12-4-3-11(5-13(12)19-2)15-6-14(7-15,10-17)8-16-9-15/h3-5,16-17H,6-10H2,1-2H3 |
InChIキー |
CTHBEQAEOSDWOT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C23CC(C2)(CNC3)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)
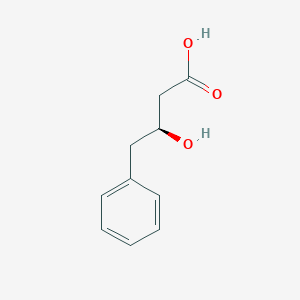
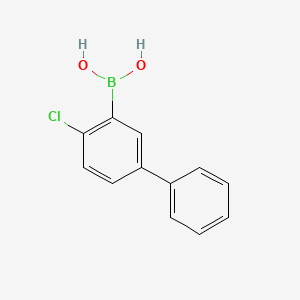
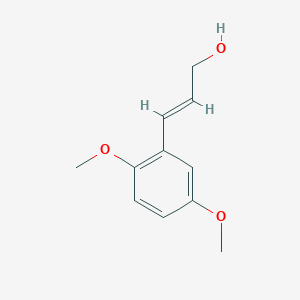


![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)

